2-Bromo-4-chloro-5-hydroxybenzaldehyde
Description
2-Bromo-4-chloro-5-hydroxybenzaldehyde (molecular formula C₇H₄BrClO₂, molecular weight 235.46 g/mol) is a halogenated benzaldehyde derivative featuring bromine (Br) at position 2, chlorine (Cl) at position 4, and a hydroxyl (-OH) group at position 5. This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing halogen substituents and a polar hydroxyl group, influencing its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-bromo-4-chloro-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLIBWANWNYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092689-21-7 | |
| Record name | 2-bromo-4-chloro-5-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the bromination and chlorination of hydroxybenzaldehyde derivatives. For instance, starting with 4-hydroxybenzaldehyde, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods may vary depending on the scale of production and the desired application .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-4-chloro-5-hydroxybenzoic acid.
Reduction: 2-Bromo-4-chloro-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-hydroxybenzaldehyde depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogs and Substituted Derivatives
Key analogs of 2-bromo-4-chloro-5-hydroxybenzaldehyde include compounds with variations in substituent positions, functional groups, or halogens. These differences significantly alter physicochemical properties and reactivity.
Table 1: Comparison of Structural Analogs
Impact of Substituent Positions and Functional Groups
Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, methanol) via hydrogen bonding. In contrast, the amino group in 2-amino-5-bromo-4-chloro-benzaldehyde introduces basicity, making it reactive in nucleophilic substitutions or coupling reactions .
Halogen Substitution Patterns:
- Bromine at position 2 (as in the target compound) creates a stronger electron-withdrawing effect compared to bromine at position 5 (as in 5-bromo-2-chloro-4-hydroxybenzaldehyde). This alters the aldehyde group’s electrophilicity and regioselectivity in reactions like nucleophilic aromatic substitution .
Fluorine vs. Hydroxyl:
- Replacing the hydroxyl group with fluorine (as in 2-bromo-5-chloro-4-fluorobenzaldehyde) reduces hydrogen-bonding capacity and increases lipophilicity (logP ~2.3 vs. ~1.5 for hydroxyl analogs), favoring membrane permeability in pharmaceutical contexts .
Biological Activity
2-Bromo-4-chloro-5-hydroxybenzaldehyde (C7H4BrClO2) is an organic compound with significant implications in medicinal chemistry and biological research. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C7H4BrClO2
- Molecular Weight : 219.46 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 256.2 °C
- Melting Point : 50-54 °C
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
- Antimicrobial Properties : Its structure allows it to penetrate bacterial membranes, disrupting cellular processes and exhibiting antimicrobial activity.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Below is a summary table of its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.62 | Penicillin G | 0.24 |
| Escherichia coli | 31.62 | Ciprofloxacin | 0.98 |
| Candida albicans | 7.81 | Fluconazole | 0.98 |
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated the antitubercular activity of various halogenated benzaldehydes, including this compound. It was found to exhibit promising activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
- Synthesis of PDE4 Inhibitors : This compound has been utilized as an intermediate in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors, which are being investigated for their role in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that the compound is metabolized effectively, with a moderate half-life that supports its potential use in therapeutic formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
